molecular formula C8H17ClO3 B1580697 2-Chloro-1,1,1-triethoxyethane CAS No. 51076-95-0

2-Chloro-1,1,1-triethoxyethane

Cat. No. B1580697
CAS RN: 51076-95-0
M. Wt: 196.67 g/mol
InChI Key: URFKLQSFBXBOQU-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1-triethoxyethane, also known as Triethyl 2-chloroorthoacetate, is a chemical compound with the empirical formula C8H17ClO3 . It has a molecular weight of 196.67 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1,1,1-triethoxyethane consists of 8 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The Hill notation for this compound is C8H17ClO3 .


Physical And Chemical Properties Analysis

2-Chloro-1,1,1-triethoxyethane is a clear, colorless liquid . It has a density of 1.031 g/mL at 20 °C and 1.024 g/mL at 25 °C . The boiling point is 75-80 °C/15 mmHg . The refractive index is n20/D 1.422 .

Scientific Research Applications

  • Synthesis of 2-phenyl-1,3,4-oxadiazole derivatives

    • Field : Organic Chemistry
    • Application : 2-Chloro-1,1,1-triethoxyethane is used in the synthesis of 2-phenyl-1,3,4-oxadiazole derivatives .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Synthesis of chlorotriazolinone, an NK1 antagonist

    • Field : Medicinal Chemistry
    • Application : 2-Chloro-1,1,1-triethoxyethane may be used for the synthesis of chlorotriazolinone, an NK1 antagonist .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .
  • Synthesis of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one

    • Field : Organic Chemistry
    • Application : 2-Chloro-1,1,1-triethoxyethane may be used for the synthesis of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one .
    • Method : The specific experimental procedures and technical details are not provided in the source .
    • Results : The outcomes or quantitative data are not specified in the source .

Safety And Hazards

2-Chloro-1,1,1-triethoxyethane is a flammable liquid . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-chloro-1,1,1-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFKLQSFBXBOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCl)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308321
Record name 2-Chloro-1,1,1-triethoxyethane
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,1,1-triethoxyethane

CAS RN

51076-95-0
Record name 2-Chloro-1,1,1-triethoxyethane
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Record name 2-Chloro-1,1,1-triethoxyethane
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Record name 51076-95-0
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Record name 2-Chloro-1,1,1-triethoxyethane
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Record name 2-chloro-1,1,1-triethoxyethane
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Record name 2-CHLORO-1,1,1-TRIETHOXY-ETHANE
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Synthesis routes and methods

Procedure details

A mixture of 1,1,1-triethoxyethane (97.3 g) and N-chlorosuccinimide (88.1 g) in carbon tetrachloride (600 ml) was warmed to 40° C. and then irradiated with an ultraviolet lamp. The reaction became exothermic and then subsided upon completion of the reaction. The precipitated succinimide byproduct was filtered off and the filtrate was concentrated to remove carbon tetrachloride. The residual liquid was distilled to obtain pure 2-chloro-1,1,1-triethoxyethane (91.0 g; b.p. 91° C./25 mm).
Quantity
97.3 g
Type
reactant
Reaction Step One
Quantity
88.1 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
BL Mylari, PJ Scott, WJ Zembrowski - Synthetic Communications, 1989 - Taylor & Francis
2-Chloro-1,1,1-Triethoxyethane and its Use in a Versatile Synthesis of Substituted, 2-Chloromethyl Heterocycles Including Benzot Page 1 SYNTHETIC COMMUNICATIONS, 19(16), 2921-2924 …
Number of citations: 17 www.tandfonline.com
G Dowling, PV Kavanagh, HG Eckhardt… - Drug Testing and …, 2018 - Wiley Online Library
Nitrazolam and clonazolam are 2 designer benzodiazepines available from Internet retailers. There is growing evidence suggesting that such compounds have the potential to cause …
B Laleu, F Gaggini, M Orchard… - Journal of medicinal …, 2010 - ACS Publications
We describe the design, synthesis, and optimization of first-in-class series of inhibitors of NADPH oxidase isoform 4 (Nox4), an enzyme implicated in several pathologies, in particular …
Number of citations: 270 pubs.acs.org
T Aoyama, T Satoh, M Yonemoto… - Journal of medicinal …, 1998 - ACS Publications
Mutation of ras genes is believed to be involved in 20% of human cancers. In particular, mutant ras genes were found in 50% of colon and 90% of pancreas cancers. 1 The ras protein (…
Number of citations: 34 pubs.acs.org
RJ Herr - Bioorganic & medicinal chemistry, 2002 - Elsevier
5-Substituted-1H-tetrazoles (RCN 4 H) are often used as metabolism-resistant isosteric replacements for carboxylic acids (RCO 2 H) in SAR-driven medicinal chemistry analogue …
Number of citations: 057 www.sciencedirect.com
G Dowling - researchonline.ljmu.ac.uk
Nitrazolam and clonazolam are two designer benzodiazepines that are available from internet retailers and there is growing evidence suggesting that such compounds have the …
Number of citations: 3 researchonline.ljmu.ac.uk
M Saitoh, J Kunitomo, E Kimura, Y Hayase… - Bioorganic & medicinal …, 2009 - Elsevier
Glycogen synthase kinase-3β (GSK-3β) is implicated in abnormal hyperphosphorylation of tau protein and its inhibitors are expected to be a promising therapeutic agents for the …
Number of citations: 135 www.sciencedirect.com
S Feng, C Li, D Chen, X Zheng, H Yun, L Gao… - European Journal of …, 2017 - Elsevier
Recently we described a novel class of imidazopyridine compounds that showed exceptional anti-RSV potency in cell culture. However, unfavorable pharmacokinetic (PK) properties …
Number of citations: 18 www.sciencedirect.com
NT Pokhodylo, RD Savka, OY Shyyka… - Journal of …, 2020 - Wiley Online Library
The one‐pot CuAAC synthesis of (1H‐1,2,3‐triazol‐1‐yl)methyl‐1,3,4‐oxadiazole and (1H‐1,2,3‐triazol‐1‐yl)methyl‐1,2,4‐oxadiazole derivatives via three‐component reaction of …
Number of citations: 7 onlinelibrary.wiley.com
RIE TANAKA, I SHINKAI - Progress in Heterocyclic Chemistry, 1991 - Elsevier
5.5. 1 ISOTHIAZOLES Photoreaction of thiobenzamide (1), in the presence of olefins to isothiazoles (2) and 1, 2, 4-thiadiazoles (3) under aerobic conditions was described. The reaction …
Number of citations: 1 www.sciencedirect.com

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